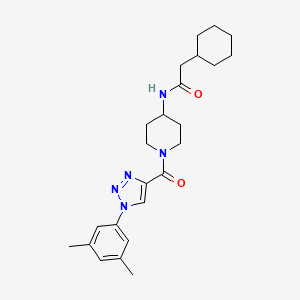
2-cyclohexyl-N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-cyclohexyl-N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)acetamide is a synthetic compound with potential applications in various scientific fields. This complex molecule is characterized by its unique structure, combining cyclohexyl, piperidinyl, and triazole groups, which contribute to its distinct chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclohexyl-N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)acetamide typically involves multi-step procedures. Common methods include:
Formation of the triazole ring: Starting with 3,5-dimethylphenylamine, it undergoes cycloaddition with azide derivatives to form the triazole ring.
Cyclohexyl group attachment: A cyclohexylamine is then introduced through an amidation reaction, linking it to the acetamide backbone.
Final coupling: The piperidinyl moiety is attached through a coupling reaction, often facilitated by reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial synthesis would scale up these reactions using optimized conditions for yield and purity, involving automated reactors and stringent control of reaction parameters such as temperature, pressure, and solvent systems.
化学反应分析
Types of Reactions
2-cyclohexyl-N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)acetamide can undergo various reactions including:
Oxidation: Potential transformation of methyl groups or the triazole ring under oxidative conditions.
Reduction: Possible reduction of the carbonyl groups leading to alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at different reactive centers within the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Hydroxide ions, alkoxide ions.
Major Products
The major products from these reactions would vary based on the specific sites of reactivity, yielding various oxidized, reduced, or substituted derivatives that could further be used in different applications.
科学研究应用
This compound finds utility in multiple scientific arenas:
Chemistry: As a building block for synthesizing more complex molecules or studying reaction mechanisms.
Biology: Potential use in biochemical assays for enzyme inhibition or receptor binding studies.
Medicine: Investigated for its pharmacological properties, possibly targeting specific receptors or enzymes.
Industry: Could serve as a specialty chemical in manufacturing processes or material science.
作用机制
The exact mechanism of action would depend on its specific applications. For medicinal purposes, it might act by:
Binding to molecular targets: Such as enzymes or receptors, altering their activity.
Pathways involved: Potentially modulating signal transduction pathways or metabolic processes.
相似化合物的比较
2-cyclohexyl-N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)acetamide can be compared to other compounds with similar functional groups:
2-cyclohexyl-N-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)acetamide: Lacks the dimethyl substitutions on the phenyl ring.
2-phenyl-N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)acetamide: Has a phenyl instead of a cyclohexyl group.
Uniqueness
This compound's uniqueness lies in its combined structural motifs, offering distinct reactivity and binding properties that can be leveraged in various research and industrial contexts.
That's a wrap on this compound! Pretty intricate stuff. Where do you see it being used the most?
属性
IUPAC Name |
2-cyclohexyl-N-[1-[1-(3,5-dimethylphenyl)triazole-4-carbonyl]piperidin-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N5O2/c1-17-12-18(2)14-21(13-17)29-16-22(26-27-29)24(31)28-10-8-20(9-11-28)25-23(30)15-19-6-4-3-5-7-19/h12-14,16,19-20H,3-11,15H2,1-2H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJLXUVZUWFMVCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)CC4CCCCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

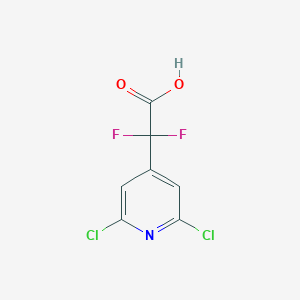
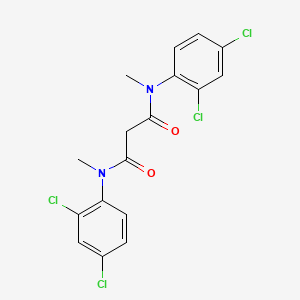
![2-Methyl-6-(5-{[1-(prop-2-yn-1-yl)piperidin-4-yl]methyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B2601838.png)
![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(3,5-dimethylpiperidin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2601839.png)
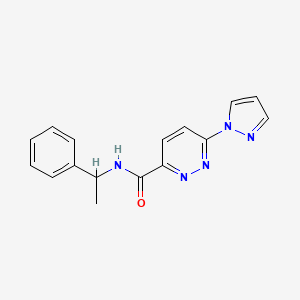
![N-[Bis(2-methylphenyl)methyl]but-2-ynamide](/img/structure/B2601843.png)
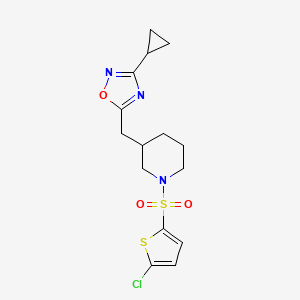

![[1-(3-Chlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl](2-phenylethyl)amine](/img/structure/B2601850.png)
![1-(2-methylphenyl)-N-[3-(propan-2-yl)phenyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2601851.png)
![4-(4-Tert-butylphenyl)-4-oxo-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylbutanoic acid](/img/structure/B2601852.png)
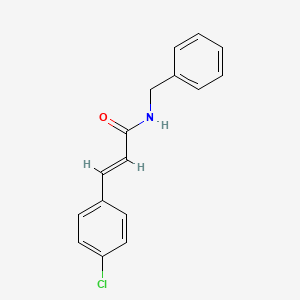
![2-amino-4-(3-chlorophenyl)-6-(3,4-dimethoxyphenethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2601855.png)
